molecular formula C25H19FN2O4 B15023569 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

カタログ番号: B15023569
分子量: 430.4 g/mol
InChIキー: YDMJLPWPVHBKEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic chromeno[2,3-c]pyrrole-dione derivative of significant interest in medicinal chemistry and pharmacological research. Compounds within this structural class are recognized for their diverse biological activities and are explored as potential scaffolds in drug discovery. The structure features a chromeno[2,3-c]pyrrole-3,9-dione core, a privileged heterocyclic system, which is functionalized with a 3-ethoxyphenyl group at the 1-position, a fluorine atom at the 7-position, and a 4-methylpyridin-2-yl group at the 2-position. This specific arrangement of substituents is designed to modulate the compound's electronic properties, lipophilicity, and its ability to interact with specific biological targets, such as enzymes or receptors. Research into analogous chromeno-pyrrole-diones suggests potential applications in the development of novel anticancer and antimicrobial agents. The presence of the fluorinated aromatic system and the methylpyridyl group may enhance binding affinity and selectivity towards particular cellular targets. The compound is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can leverage this high-purity compound for lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening.

特性

分子式

C25H19FN2O4

分子量

430.4 g/mol

IUPAC名

1-(3-ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19FN2O4/c1-3-31-17-6-4-5-15(12-17)22-21-23(29)18-13-16(26)7-8-19(18)32-24(21)25(30)28(22)20-11-14(2)9-10-27-20/h4-13,22H,3H2,1-2H3

InChIキー

YDMJLPWPVHBKEX-UHFFFAOYSA-N

正規SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=C(C3=O)C=C(C=C5)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 3-ethoxybenzaldehyde with 4-methyl-2-pyridylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 7-fluoro-2-hydroxyacetophenone under acidic conditions to yield the chromeno-pyrrole core. The final step involves oxidation to form the desired dione structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions: 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

    Cyclization: Intramolecular cyclization can lead to the formation of fused ring systems.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

    Cyclization: Acidic or basic catalysts to facilitate ring closure.

Major Products:

  • Quinone and hydroquinone derivatives.
  • Substituted aromatic compounds.
  • Fused ring systems with enhanced stability and biological activity.

科学的研究の応用

1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic dyes, sensors, and optoelectronic materials.

作用機序

The mechanism of action of 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

類似化合物との比較

Research Implications and Limitations

  • Pharmacological Potential: While the target compound’s structure suggests improved metabolic stability over ’s methyl-substituted analogue, direct in vitro or in vivo data are lacking.
  • Knowledge Gaps: No crystallographic or binding-affinity data are available for the target compound. Studies analogous to SHELX-refined structures (e.g., ) could elucidate conformational preferences .
  • Patent Landscape: Derivatives with pyrido-pyrimidinone cores () dominate recent patents, underscoring the need to explore chromeno-pyrrole-diones in parallel .

Q & A

Q. What are the established synthetic methodologies for synthesizing this compound, and how can reaction parameters (e.g., solvent, catalyst, temperature) be optimized to improve yield?

Methodological Answer: The compound’s core chromeno-pyrrole-dione structure is typically synthesized via multi-step heterocyclic condensation. Key strategies include:

  • Stepwise functionalization : Introducing the 3-ethoxyphenyl and 4-methylpyridin-2-yl substituents through nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while lower temperatures (40–60°C) minimize side reactions .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu systems) improve regioselectivity for the pyridine moiety.
    Yield optimization involves iterative adjustments to molar ratios (e.g., 1:1.2 for aryl halide:heterocycle) and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What safety protocols and purity assessment methods are recommended during synthesis and handling?

Methodological Answer:

  • Safety measures : Use fume hoods for volatile solvents (e.g., dichloromethane), wear nitrile gloves to avoid dermal exposure, and employ explosion-proof equipment for exothermic reactions .
  • Purity validation :
    • HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm.
    • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
    • Melting point consistency : Compare observed vs. literature values (±2°C tolerance) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, X-ray crystallography) when characterizing stereochemistry?

Methodological Answer:

  • Multi-technique cross-validation :
    • X-ray crystallography : Resolve ambiguities in dihydrochromeno-pyrrole ring conformation using monoclinic crystal systems (space group P21/n, β ≈ 92.7°) .
    • 2D NMR (COSY, NOESY) : Identify through-space couplings (e.g., NOE between fluorine and pyridinyl protons) to confirm spatial arrangement .
  • DFT calculations : Compare experimental NMR shifts with computational predictions (B3LYP/6-311+G(d,p) basis set) to validate tautomeric forms .

Q. What computational or experimental strategies elucidate reaction mechanisms for forming the chromeno-pyrrole-dione core?

Methodological Answer:

  • Mechanistic probes :
    • Isotopic labeling : Use ¹⁸O-labeled carbonyl precursors to track oxygen incorporation during cyclization.
    • Kinetic studies : Monitor intermediate formation via in-situ IR (C=O stretching at 1680–1720 cm⁻¹) .
  • DFT-based pathway modeling : Simulate transition states (e.g., intramolecular cyclization barriers) to identify rate-determining steps .

Q. How can membrane separation technologies (e.g., nanofiltration) improve purification efficiency for this compound?

Methodological Answer:

  • Membrane selection : Polyamide-based nanofilters (MWCO 300–500 Da) retain high-molecular-weight byproducts while allowing the target compound (MW ~450 Da) to permeate .
  • Process optimization : Adjust transmembrane pressure (3–5 bar) and pH (6–8) to maximize flux (≥20 L/m²/h) and minimize fouling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。